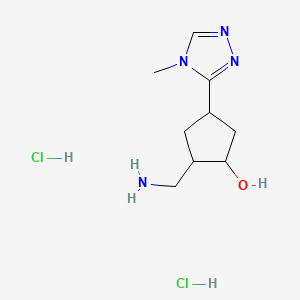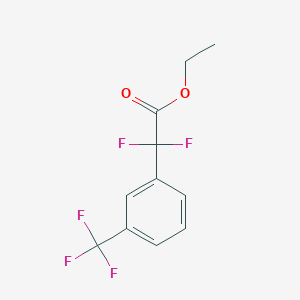
Ethyl 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenyl ring, making it a fluorinated ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)acetate typically involves the reaction of ethyl acetate with difluoromethylating agents in the presence of a catalyst. One common method is the use of difluoromethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)acetic acid.
Reduction: Formation of 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)acetate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2-difluoro-2-(3-methyl-2-(trifluoromethoxy)phenyl)acetate: Similar in structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
2,2,2-Trifluoroethanol: A simpler fluorinated compound with similar chemical properties.
Uniqueness
Ethyl 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)acetate is unique due to the combination of difluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. These include increased lipophilicity, enhanced metabolic stability, and the ability to form strong interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H9F5O2 |
|---|---|
Molecular Weight |
268.18 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-2-[3-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C11H9F5O2/c1-2-18-9(17)10(12,13)7-4-3-5-8(6-7)11(14,15)16/h3-6H,2H2,1H3 |
InChI Key |
OZHYEXJBDXMHPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[11,14-dihydroxy-10,13-dimethyl-12-oxo-17-(6-oxopyran-3-yl)-2,3,4,5,6,7,8,9,11,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12306087.png)
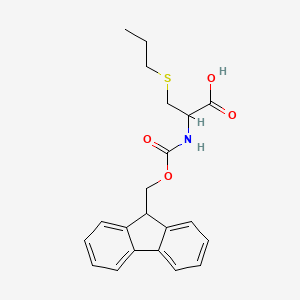
![1,4-Dimethyl (2S)-2-({[(4-methoxyphenyl)methyl]carbamoyl}amino)butanedioate](/img/structure/B12306102.png)
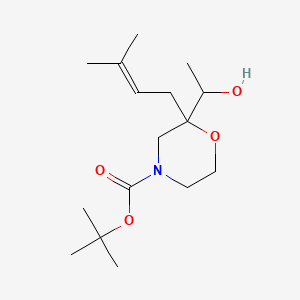
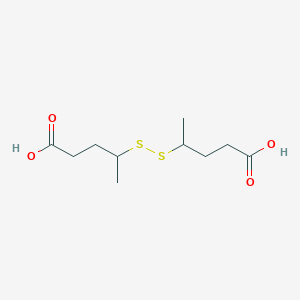

![(R)-a-(Fmoc-amino)-[1,1'-biphenyl]-3-propanoic acid](/img/structure/B12306124.png)
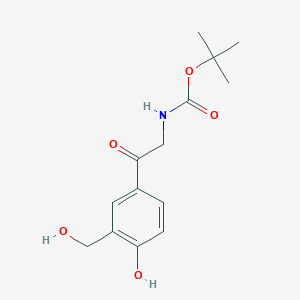
![1-[1-(4-chloro-2-methoxyphenyl)-5-fluorospiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,1'-cyclopropane]-2-yl]ethanone](/img/structure/B12306135.png)
![1-[(Benzoyloxy)(phenyl)methyl]pyridin-1-ium; tetrafluoroborate](/img/structure/B12306158.png)

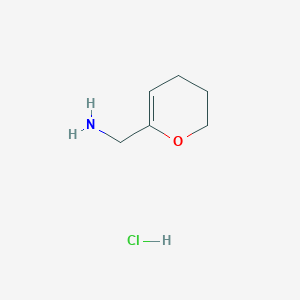
![N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl]imidazole-4-carboxamide](/img/structure/B12306179.png)
